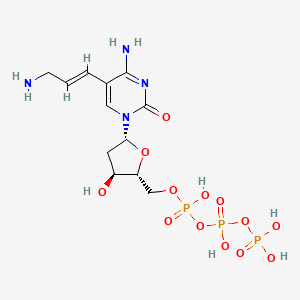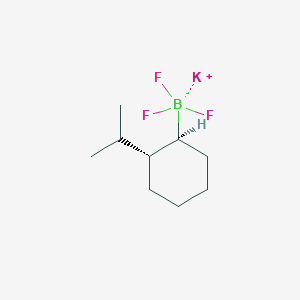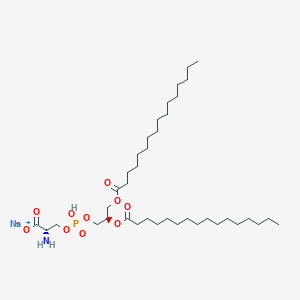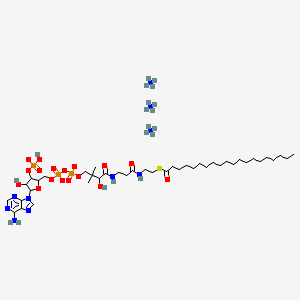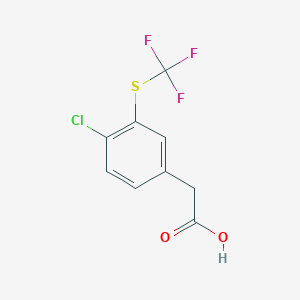
4-Chloro-3-(trifluoromethylthio)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2S It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethylthio)phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group to the aromatic ring.
Acetylation: The formation of the phenylacetic acid moiety.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies like automated reactors and in-line monitoring to maintain consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(trifluoromethylthio)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the chloro group or the trifluoromethylthio group.
Substitution: Nucleophilic substitution reactions at the chloro or trifluoromethylthio positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce dechlorinated derivatives.
Applications De Recherche Scientifique
4-Chloro-3-(trifluoromethylthio)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Chloro-3-(trifluoromethylthio)phenylacetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways can vary depending on the context of its use, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Comparison
Compared to these similar compounds, 4-Chloro-3-(trifluoromethylthio)phenylacetic acid is unique due to the presence of both a chloro group and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H6ClF3O2S |
|---|---|
Poids moléculaire |
270.66 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6ClF3O2S/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Clé InChI |
WMCUVUHKNVZZPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)O)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




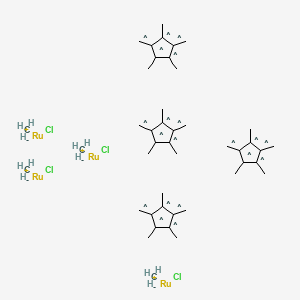
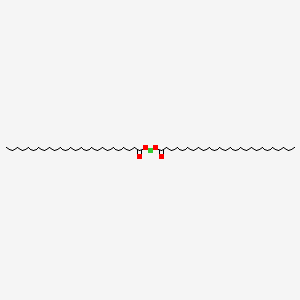


![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)
